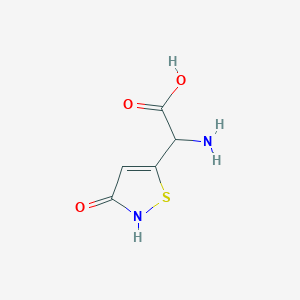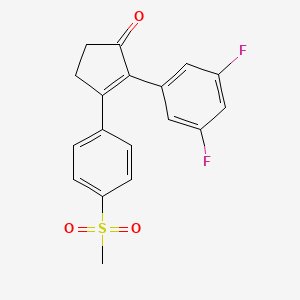
Vernakalant
Übersicht
Beschreibung
Vernakalant ist ein Antiarrhythmikum der Klasse III, das hauptsächlich zur schnellen Umwandlung von kürzlich aufgetretenem Vorhofflimmern in den Sinusrhythmus eingesetzt wird. Es wird unter dem Markennamen Brinavess vermarktet und intravenös verabreicht. This compound ist bekannt für seine atrialselektiven Eigenschaften, die es effektiv bei der Behandlung von Vorhofflimmern machen, ohne die Ventrikel nennenswert zu beeinträchtigen .
Wissenschaftliche Forschungsanwendungen
Vernakalant wird in der wissenschaftlichen Forschung, insbesondere im Bereich der Kardiologie, umfassend eingesetzt. Seine Hauptanwendung liegt in der pharmakologischen Kardioversion von Vorhofflimmern. Klinische Studien und Untersuchungen haben seine Wirksamkeit bei der schnellen Wiederherstellung des Sinusrhythmus bei Patienten mit kürzlich aufgetretenem Vorhofflimmern gezeigt. This compound wird auch in der Forschung verwendet, um die Mechanismen des Vorhofflimmerns zu verstehen und neue Antiarrhythmika zu entwickeln .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es atrialen spannungsgesteuerten Natriumkanälen dosis- und frequenzabhängig blockiert. Es hemmt auch den späten Natriumstrom, der die intraatrialen Leitung beeinflusst. Darüber hinaus blockiert this compound atriumsspezifische Kaliumströme, darunter den ultraschnellen verzögerten Rektifizierer und die Acetylcholin-abhängigen Kaliumströme. Diese Blockade verlängert die Refraktärzeit und verstärkt die atriale Refraktärzeit, was es effektiv macht, Vorhofflimmern in den Sinusrhythmus umzuwandeln .
Wirkmechanismus
Target of Action
Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These targets play a crucial role in the electrical activity of the heart, specifically in the atria. The sodium channels are responsible for the initiation and conduction of electrical signals, while the potassium currents are involved in the repolarization phase of the action potential .
Mode of Action
This compound interacts with its targets by blocking the atrial voltage-gated sodium channels in a dose and frequency-dependent manner . It also inhibits the late sodium current, which affects intra-atrial conduction . This blockade enhances the onset of drug action, especially at higher heart rates, as the affinity of this compound for sodium channels increases . In addition to sodium channels, this compound also blocks atria-specific potassium currents, thereby prolonging the refractory period .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the electrical signaling in the heart. By blocking sodium channels and potassium currents, this compound disrupts the normal flow of ions across the cell membrane during the cardiac action potential . This leads to a prolongation of the refractory period, slowing down the rate of electrical signals, and thus helping to restore normal rhythm in the atria .
Pharmacokinetics
It is known that this compound is metabolized by the liver enzyme cyp2d6
Result of Action
The molecular effect of this compound’s action is the blockade of sodium and potassium ion channels, which alters the electrical activity within the heart . On a cellular level, this results in a prolongation of the refractory period and a slowing down of the heart rate . These changes help to convert atrial fibrillation, an irregular and often rapid heart rate, back to normal sinus rhythm .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is known that the drug’s effect is potentiated at higher heart rates , suggesting that the physiological state of the patient (such as heart rate) can influence the drug’s action
Biochemische Analyse
Biochemical Properties
Vernakalant plays a crucial role in biochemical reactions by interacting with various ion channels and proteins in the heart. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits the late sodium current (INa), which affects intra-atrial conduction . This compound also blocks atria-specific potassium currents, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents, thereby prolonging the refractory period . These interactions are essential for its antiarrhythmic properties.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes, particularly in the heart. It influences cell function by blocking sodium and potassium ion channels, which are critical for the generation and propagation of action potentials in cardiac cells . This blockade results in the prolongation of the refractory period and the stabilization of atrial myocytes, thereby preventing abnormal electrical activity that leads to atrial fibrillation . This compound also affects cell signaling pathways and gene expression related to ion channel regulation and cardiac rhythm maintenance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ion channels and other biomolecules in the heart. This compound blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which reduces intra-atrial conduction . It also blocks atria-specific potassium currents, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents, prolonging the refractory period . These actions result in the stabilization of atrial myocytes and the prevention of abnormal electrical activity that leads to atrial fibrillation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to rapidly convert atrial fibrillation to sinus rhythm within minutes of administration . Its stability and degradation have been studied, with a half-life of approximately 3-5.5 hours . Long-term effects on cellular function have been observed, including the maintenance of sinus rhythm and the prevention of atrial fibrillation recurrence . This compound’s temporal effects are crucial for its efficacy in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound dose-dependently prolongs the atrial refractory period and stabilizes atrial myocytes . At higher doses, this compound can cause significant prolongation of myocardial repolarization without inducing proarrhythmia . Toxic or adverse effects at high doses have been observed, including hypotension and bradycardia . These dosage effects are essential for determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is primarily metabolized by the enzyme CYP2D6, with O-demethylation being the main metabolic pathway in extensive metabolizers . In poor metabolizers, glucuronidation is the primary metabolic pathway . This compound’s metabolism can be affected by other drugs that inhibit or induce CYP2D6, potentially altering its efficacy and safety profile . Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic use.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a low protein binding affinity and is primarily distributed in the extracellular fluid . This compound’s transport is mediated by voltage-gated ion channels, which facilitate its movement across cell membranes . Its distribution within the heart is critical for its antiarrhythmic effects, as it needs to reach and interact with specific ion channels to exert its therapeutic action .
Subcellular Localization
The subcellular localization of this compound is primarily within the cardiac myocytes, where it interacts with ion channels on the cell membrane . This compound’s activity is influenced by its localization, as it needs to be in close proximity to the ion channels it targets . Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within the cardiac cells . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic use.
Vorbereitungsmethoden
Die Herstellung von Vernakalant-Hydrochlorid umfasst mehrere Schritte, darunter selektiver Aminoschutz, nukleophile Addition, nukleophile Substitution, Entschützung, Cyclisierung, Reduktion und Salzbildung. Der Prozess beginnt mit der Verbindung (1R,2R)-2-(3,4-Dimethoxyphenethyloxy)cyclohexylamin, die einer Reihe von Reaktionen unterzogen wird, um this compound-Hydrochlorid zu bilden. Das Verfahren ist so konzipiert, dass es einfach, mild und für die industrielle Produktion geeignet ist .
Analyse Chemischer Reaktionen
Vernakalant unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.
Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere während seiner Synthese. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile.
Vergleich Mit ähnlichen Verbindungen
Vernakalant wird oft mit anderen Antiarrhythmika wie Amiodaron und Ibutilid verglichen. Während alle drei Medikamente zur Umwandlung von Vorhofflimmern eingesetzt werden, ist this compound einzigartig in seinen atrialselektiven Eigenschaften, die das Risiko ventrikulärer Arrhythmien reduzieren. Studien haben gezeigt, dass this compound eine ähnliche Wirksamkeit wie Amiodaron und Ibutilid hat, aber eine schnellere Umwandlungszeit und weniger Nebenwirkungen bietet .
Ähnliche Verbindungen:
Amiodaron: Ein Antiarrhythmikum der Klasse III, das für verschiedene Arten von Arrhythmien eingesetzt wird.
Ibutilid: Ein weiteres Antiarrhythmikum der Klasse III, das speziell für die Umwandlung von Vorhofflimmern und Vorhofflattern eingesetzt wird.
Eigenschaften
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQKCBVWWUUKN-KZNAEPCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229659 | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vernakalant blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa)which confers its effect on intra-atrial conduction. This current blockade enhance and onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases. Its binding offset is quick once the heart rate slows. It also blocks Kv 1.5 channel and its early activating potassium channels (IKur) and inhibits acetylcholine-activated potassium channels (IKAch), which are specific to the atrium and cause prolongation of atrial refractoriness. Vernakalant also blocks Kv4.3 channel and its cardiac transient outward potassium current (Ito), which is involved more with atrial than ventricular refractoriness. Vernakalant minimally blocks hERG channels and its rapidly activating/delayed rectifying potassium current (IKr) which accounts for mild QT prolongation. QRS widening due to INa blockade also contributes to QT prolongation. | |
| Record name | Vernakalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
794466-70-9 | |
| Record name | Vernakalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794466-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernakalant [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernakalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidinol, 1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]-, (3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERNAKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G468C8B13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


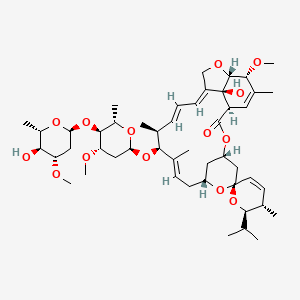
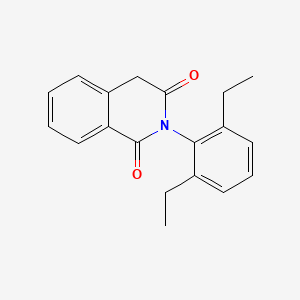
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
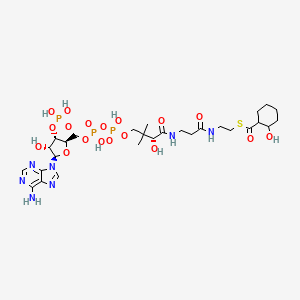
![[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1244625.png)
![1,4-Bis[(1-methyl-5-nitro-1H-imidazol-2-yl)methyleneamino]piperazine](/img/structure/B1244627.png)

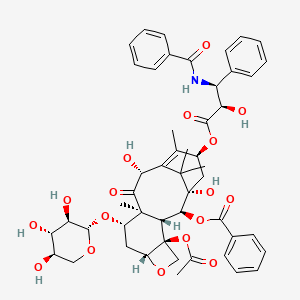
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
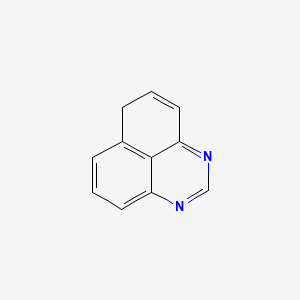
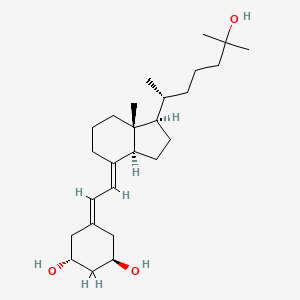
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
